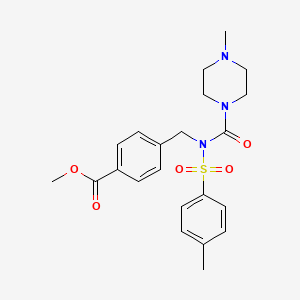

methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 4-(piperazin-1-yl)benzoate” is a compound that has some structural similarity to the compound you’re asking about . It has a molecular weight of 220.27 and its IUPAC name is "methyl 4-(1-piperazinyl)benzoate" .

Synthesis Analysis

While specific synthesis methods for “methyl 4-((4-methyl-N-tosylpiperazine-1-carboxamido)methyl)benzoate” are not available, esters like this are often synthesized from carboxylic acids and alcohols in the presence of an acid catalyst .

Chemical Reactions Analysis

Esters can undergo several types of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “this compound” would undergo depend on the reaction conditions and other reactants present.

Physical And Chemical Properties Analysis

“Methyl 4-(piperazin-1-yl)benzoate” is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Amides New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, which are key intermediates in the synthesis of antileukemic agent imatinib. This process involves reactions with 4-chlorobenzoyl chloride and benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate among others. The research demonstrates the importance of these compounds in developing treatments for leukemia (Koroleva et al., 2011).

Photopolymerization Initiators A study explored the use of a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function as a photoiniferter, highlighting its efficiency in nitroxide-mediated photopolymerization (NMP2). This compound's decomposition under UV irradiation generates alkyl and nitroxide radicals, altering photophysical or photochemical properties and indicating its potential in photopolymerization processes (Guillaneuf et al., 2010).

Intermediate for Tianeptine Synthesis Research on Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a crucial intermediate for the antidepressant Tianeptine, outlined an improved synthesis process suitable for industrial production. This method involves a series of reactions starting with 4-Amino-methylbenzene-2-sulfonic acid, leading to higher yield and lower cost, underscoring the compound's significance in pharmaceutical manufacturing (Yang Jian-she, 2009).

Potential Nootropic Agents A study synthesized 1,4-disubstituted 2-oxopyrrolidines and related compounds, including carboxamides transformed from 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine. These compounds were evaluated for nootropic activity, indicating their potential in enhancing cognitive functions (Valenta et al., 1994).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 4-[[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-17-4-10-20(11-5-17)31(28,29)25(22(27)24-14-12-23(2)13-15-24)16-18-6-8-19(9-7-18)21(26)30-3/h4-11H,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMRFVHKJDUBJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)

![4-methyl-3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470498.png)

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)

![6-ethyl 3-methyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2470501.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2470507.png)